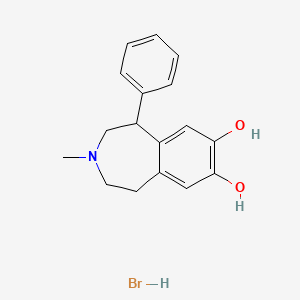

SKF-75670 hydrobromide

Overview

Description

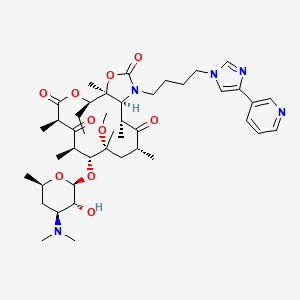

SKF-75670 hydrobromide, also known as 7,8-dihydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide, is a selective dopamine D1 receptor agonist . It has lower efficacy and also acts as a cocaine antagonist . It alters the behavioral effects of cocaine in squirrel monkeys . It is an atypical D1 dopamine receptor agonist that displays antagonist activity in vitro and agonist activity in vivo .

Molecular Structure Analysis

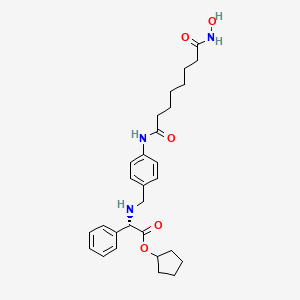

The empirical formula of this compound is C17H19NO2 · HBr . Its molecular weight is 350.25 . The SMILES string representation isCN1CCC2=CC(O)=C(O)C=C2C(C3=CC=CC=C3)C1.Br . Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in DMSO to a concentration of 40 mg/mL . It is stored at -20°C, under nitrogen, and away from moisture .Scientific Research Applications

1. Dopamine Receptor Studies

SKF-75670 hydrobromide, as part of the dopamine receptor agonists family, has been extensively studied for its effects on dopamine receptors. Research has shown that dopamine D1-like receptor agonists, including compounds similar to SKF-75670, produce biphasic effects on motor activity in rats, suggesting the presence of two distinct dopamine D1 receptor populations influencing motor activity (Heijtz et al., 2002). This finding is crucial for understanding the role of dopamine in motor control and its potential implications in neurodegenerative disorders.

2. Impact on Learning and Memory

Another aspect of this compound's application in scientific research is its role in cognitive functions. Studies using similar D1/D5 receptor agonists have indicated that these compounds can have performance- and task-dependent effects on learning and memory in rats. For instance, SKF 38393, a partial agonist at dopamine D1/D5 receptors, was observed to have varying impacts on spatial working memory, reference memory, and habituation learning, dependent on the specific task and performance context (Amico et al., 2007).

3. Psychiatric Applications

The applications of this compound extend into psychiatric research as well. For example, the use of D1 receptor antagonists, which are structurally similar to SKF-75670, has provided insights into psychiatric conditions such as schizophrenia and drug addiction. These studies have shown that D1 receptor activation is necessary for certain cognitive functions, potentially offering new therapeutic targets for psychiatric disorders (Coppa-Hopman et al., 2009).

4. Neuropharmacological Effects

The neuropharmacological effects of SKF-75670 and related compounds have been a significant area of research, especially in understanding the discriminative stimulus effects and their mediation through dopamine D1-like receptor mechanisms. Research has shown that high-efficacy dopamine D1 receptor agonists can serve as effective discriminative stimuli in rats, mediated by dopamine D1-like receptors (Haile et al., 2000).

5. Modulation of Other Receptors

Studies have also shown that compounds like SKF-75670 can modulate other receptors, such as sigma-1 receptors. For example, SKF83959, an atypical dopamine receptor-1 agonist, has been found to be a potent allosteric modulator of sigma-1 receptors, uncovering a new role for these compounds in neuropharmacology (Guo et al., 2013).

Mechanism of Action

Target of Action

SKF-75670 hydrobromide is a selective agonist for the Dopamine D1 receptor . The D1 receptor is one of the five subtypes of dopamine receptors in the brain. Dopamine is a neurotransmitter that plays several important roles in the brain and body, and the D1 receptor is involved in neuronal excitation.

Mode of Action

This compound interacts with the D1 receptor in an atypical manner. It displays antagonist activity in vitro and agonist activity in vivo . This means that while it can block the receptor’s activity in a test tube, it enhances the receptor’s activity in a living organism. Additionally, this compound acts as a cocaine antagonist , meaning it can block the effects of cocaine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopamine signaling pathway . By acting on the D1 receptor, this compound can influence the transmission of dopamine signals in the brain. This can have downstream effects on various functions, including movement, mood, and reward.

Pharmacokinetics

Its solubility in dmso suggests that it may be well-absorbed in the body when administered in a suitable formulation.

Result of Action

In animal studies, this compound has been shown to reduce locomotor activity . This suggests that it may have a calming or sedative effect. It also antagonizes the rate-altering and discriminative-stimulus effects of cocaine , indicating potential therapeutic applications in the treatment of cocaine addiction.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs (such as cocaine) can affect its activity Additionally, the physiological environment, including the levels of dopamine and other neurotransmitters in the brain, can also impact its efficacy and stability

Future Directions

properties

IUPAC Name |

3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.BrH/c1-18-8-7-13-9-16(19)17(20)10-14(13)15(11-18)12-5-3-2-4-6-12;/h2-6,9-10,15,19-20H,7-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTPHNVUAVFKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80978339 | |

| Record name | 3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62717-63-9 | |

| Record name | SK&F 75670 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062717639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

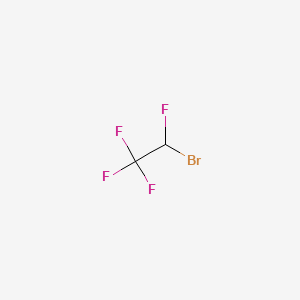

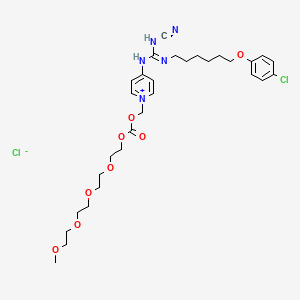

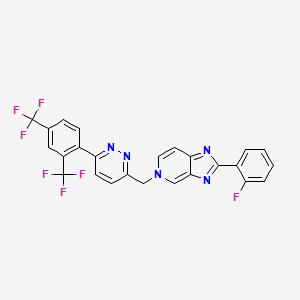

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

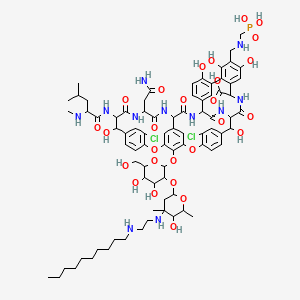

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3R)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone chloride](/img/structure/B1681993.png)

![3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4h-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole](/img/structure/B1681995.png)

![ethyl (5E)-5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B1681998.png)